3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-cyclopentyl-1H-[1,2,3]triazole with iodine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Cyclization Reactions: The triazolopyrimidine core can be involved in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-cyclopentyl-7-azido-3H-[1,2,3]triazolo[4,5-d]pyrimidine .
Scientific Research Applications
3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Antimicrobial Activity: The compound has shown promise in inhibiting the growth of various bacterial and fungal strains.
Biological Studies: It is used as a probe to study the mechanisms of enzyme inhibition and signal transduction pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to alterations in cellular processes such as cell cycle progression and apoptosis . Molecular docking studies have shown that the compound fits well into the active sites of certain enzymes, forming essential hydrogen bonds and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its anticancer properties.
Triazolo[1,5-a]pyrimidine: A related compound with potential antiviral activity.
Uniqueness
3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the cyclopentyl group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability .
Properties
CAS No. |
17050-81-6 |
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Molecular Formula |
C9H10IN5 |
Molecular Weight |
315.11 g/mol |
IUPAC Name |
3-cyclopentyl-7-iodotriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C9H10IN5/c10-8-7-9(12-5-11-8)15(14-13-7)6-3-1-2-4-6/h5-6H,1-4H2 |
InChI Key |
QEULEYZNAVBRFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=C(C(=NC=N3)I)N=N2 |
Origin of Product |
United States |
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